molecular formula C13H11BrFNO2S B2629249 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide CAS No. 885396-64-5

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B2629249
CAS No.: 885396-64-5
M. Wt: 344.2
InChI Key: HVPCBXJXZXPMTN-UHFFFAOYSA-N
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Description

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11BrFNO2S and a molecular weight of 344.20 g/mol . This compound is part of the benzenesulfonamide family and is characterized by the presence of bromine, fluorine, and methyl groups attached to the phenyl rings. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 5-fluoro-2-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and methyl groups provides distinct properties that can be leveraged in various applications .

Biological Activity

4-Bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is a sulfonamide derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's molecular structure includes significant halogen substituents (bromine and fluorine), which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₃H₁₀BrF₂NO₂S
  • Molecular Weight : 362.19 g/mol

The sulfonamide functional group (-SO₂-) is critical for its biological activity, as it can interact with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as carbonic anhydrase, which plays a role in regulating pH and ion balance in cells.
  • Target Interaction : The presence of halogen atoms enhances its binding affinity to specific receptors or enzymes, leading to altered cellular processes .

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial effects, particularly against Gram-positive bacteria. Notable findings include:

  • Inhibition Zones : Compounds similar to this compound have shown varying degrees of antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial strains .
  • Activity Against Specific Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating broad-spectrum antibacterial potential .

Anticancer Activity

The compound has been studied for its potential as an anticancer agent:

  • Cell Line Studies : In vitro studies have shown that derivatives of benzenesulfonamide can inhibit cancer cell proliferation. For example, certain modifications led to compounds with IC50 values as low as 0.3 µM against various cancer cell lines .
  • Mechanistic Insights : The anticancer effects are believed to arise from the compound's ability to disrupt critical cellular signaling pathways involved in tumor growth and survival .

Case Studies and Research Findings

StudyFindings
Demonstrated antibacterial activity against Gram-positive bacteria with MIC values indicating strong inhibition.
Identified as a potent inhibitor in cancer cell lines, showing significant cytotoxicity with low IC50 values.
Highlighted broad-spectrum antimicrobial properties, particularly effective against various bacterial strains.

Properties

IUPAC Name

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c1-9-2-5-11(15)8-13(9)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPCBXJXZXPMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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